(2Z)-6-[(4-bromobenzyl)oxy]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one
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Overview
Description
The compound “(2Z)-6-[(4-bromobenzyl)oxy]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one” is a complex organic molecule that features multiple functional groups, including a benzofuran core, a bromobenzyl ether, and a chlorobenzodioxin moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromobenzyl Ether: This step may involve the reaction of a bromobenzyl halide with a hydroxyl group on the benzofuran core under basic conditions.
Formation of the Chlorobenzodioxin Moiety: This could involve the cyclization of a chlorinated precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the benzyl ether linkage.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.
Substitution: The bromine and chlorine atoms in the molecule are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound may be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Medicine
Pharmacology: Studies may focus on its interactions with biological targets and its potential efficacy in treating various diseases.
Industry
Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-[(4-chlorobenzyl)oxy]-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one
- (2Z)-6-[(4-methylbenzyl)oxy]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one
Uniqueness
The unique combination of functional groups in the compound “(2Z)-6-[(4-bromobenzyl)oxy]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one” may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C24H16BrClO5 |
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Molecular Weight |
499.7 g/mol |
IUPAC Name |
(2Z)-6-[(4-bromophenyl)methoxy]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H16BrClO5/c25-17-3-1-14(2-4-17)11-29-19-5-6-20-21(10-19)31-22(23(20)27)9-15-7-18(26)8-16-12-28-13-30-24(15)16/h1-10H,11-13H2/b22-9- |
InChI Key |
XQSIZXLIRZFRPR-AFPJDJCSSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br)OCO1 |
Origin of Product |
United States |
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